molecular formula C10H17NO B7893748 1-(But-3-yn-1-yl)-4-methoxypiperidine

1-(But-3-yn-1-yl)-4-methoxypiperidine

Cat. No.: B7893748
M. Wt: 167.25 g/mol
InChI Key: YMHVEJMIEKVIDO-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-4-methoxypiperidine is an organic compound that features a piperidine ring substituted with a but-3-yn-1-yl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-3-yn-1-yl)-4-methoxypiperidine can be synthesized through a series of organic reactions. One common method involves the alkylation of 4-methoxypiperidine with but-3-yn-1-yl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)-4-methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxyls.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bond in the but-3-yn-1-yl group to form saturated or partially saturated derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or bases.

Major Products:

    Oxidation Products: Carbonyl or carboxyl derivatives.

    Reduction Products: Saturated or partially saturated piperidine derivatives.

    Substitution Products: Functionalized piperidine derivatives with various substituents replacing the methoxy group.

Scientific Research Applications

1-(But-3-yn-1-yl)-4-methoxypiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)-4-methoxypiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

    1-(But-3-yn-1-yl)-4-methoxypyridine: Similar structure but with a pyridine ring instead of a piperidine ring.

    1-(But-3-yn-1-yl)-4-methoxybenzene: Similar structure but with a benzene ring instead of a piperidine ring.

    1-(But-3-yn-1-yl)-4-methoxyphenylamine: Similar structure but with an amine group instead of a piperidine ring.

Uniqueness: 1-(But-3-yn-1-yl)-4-methoxypiperidine is unique due to its combination of a piperidine ring with a but-3-yn-1-yl group and a methoxy group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-but-3-ynyl-4-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-3-4-7-11-8-5-10(12-2)6-9-11/h1,10H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHVEJMIEKVIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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